Propyl ethylphosphonate

Description

General Overview of Organophosphonate Classes in Advanced Chemical Research

Organophosphonates are a prominent class of organophosphorus compounds distinguished by a phosphorus-carbon bond. They are formally derivatives of phosphonic acid. The direct C-P bond is generally resistant to chemical and enzymatic cleavage, which contributes to the stability of these compounds.

Phosphonic Acids: These are organophosphonates where the phosphorus atom is bonded to one organic substituent and two hydroxyl groups. They are often used as strong chelating agents for metal ions.

Phosphonate (B1237965) Esters: These are derivatives of phosphonic acids where the hydroxyl groups are replaced by alkoxy or aryloxy groups. These esters are frequently used as intermediates in organic synthesis, as flame retardants, and in the development of pharmaceuticals. chemimpex.com

Bisphosphonates: These compounds contain two phosphonate groups and are well-known for their applications in treating bone disorders.

Aminophosphonates: This class of organophosphonates features an amino group and finds use in agriculture and as pharmaceuticals.

The synthesis of these compounds often involves key reactions such as the Michaelis-Arbuzov reaction, which is a versatile method for forming C-P bonds. rsc.org

Scope and Significance of Propyl Ethylphosphonate within Organophosphonate Research

The compound referred to as "propyl ethylphosphonate" is most precisely identified as diethyl propylphosphonate . This nomenclature indicates a propyl group directly attached to the phosphorus atom and two ethyl ester groups. It is a representative example of a phosphonate ester.

The significance of diethyl propylphosphonate in research stems from its utility as a versatile intermediate and building block in organic synthesis. chemimpex.com Its chemical structure allows for further modifications, making it a valuable precursor for the synthesis of more complex molecules with specific biological or material properties. chemimpex.com Research involving diethyl propylphosphonate often explores its potential in the development of novel agrochemicals, flame retardants, and as a reagent in various chemical transformations. chemimpex.com

Chemical and Physical Properties of Diethyl Propylphosphonate

The following table summarizes the key chemical and physical properties of diethyl propylphosphonate.

| Property | Value |

| Molecular Formula | C₇H₁₇O₃P |

| Molecular Weight | 180.18 g/mol chemimpex.com |

| CAS Number | 18812-51-6 chemimpex.com |

| Appearance | Colorless transparent liquid chemimpex.com |

| Boiling Point | 94-96 °C at 12 mmHg chemimpex.com |

| Density | 0.995 g/cm³ |

| Refractive Index | 1.4190 (at 20 °C) chemimpex.com |

| Solubility | Soluble in water (27 g/L at 25°C) |

Synthesis and Reactions

The primary method for the synthesis of diethyl propylphosphonate is the Michaelis-Arbuzov reaction . This reaction involves the treatment of a trialkyl phosphite (B83602), in this case, triethyl phosphite, with an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction proceeds via a quasiphosphonium salt intermediate, which then undergoes dealkylation to yield the phosphonate ester.

The general reaction is as follows:

P(OEt)₃ + CH₃CH₂CH₂Br → CH₃CH₂CH₂P(O)(OEt)₂ + EtBr

This synthetic route is highly efficient for the preparation of a wide range of phosphonate esters.

Diethyl propylphosphonate can participate in various chemical reactions, primarily involving the phosphonate group or the ester functionalities. The P=O bond can be reduced, and the ester groups can be hydrolyzed under acidic or basic conditions to yield propylphosphonic acid.

Applications in Research

Diethyl propylphosphonate serves as a valuable compound in several areas of chemical research:

Organic Synthesis: It is used as a versatile building block for the synthesis of more complex organophosphorus compounds. chemimpex.com Its reactivity allows for the introduction of the propylphosphonate moiety into larger molecules.

Medicinal Chemistry: Phosphonate-containing molecules are of interest in drug discovery due to their ability to act as mimics of phosphate (B84403) groups in biological systems. Diethyl propylphosphonate can be used as a starting material for the synthesis of potential therapeutic agents. chemimpex.com

Materials Science: Organophosphonates are utilized in the development of flame-retardant materials. chemimpex.com Diethyl propylphosphonate can be incorporated into polymer matrices to enhance their fire resistance.

Agrochemicals: The phosphonate group is present in some herbicides and insecticides. Research in this area may involve the use of diethyl propylphosphonate as a precursor for new crop protection agents. chemimpex.com

Properties

CAS No. |

20442-53-9 |

|---|---|

Molecular Formula |

C5H12O3P- |

Molecular Weight |

151.12 g/mol |

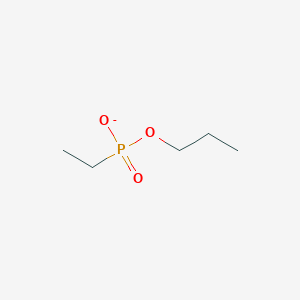

IUPAC Name |

ethyl(propoxy)phosphinate |

InChI |

InChI=1S/C5H13O3P/c1-3-5-8-9(6,7)4-2/h3-5H2,1-2H3,(H,6,7)/p-1 |

InChI Key |

WTSTZDLWRUEGQB-UHFFFAOYSA-M |

Canonical SMILES |

CCCOP(=O)(CC)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phosphonates

Strategies for Carbon-Phosphorus Bond Formation

Michaelis-Arbuzov Reaction: Mechanisms and Innovations

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is arguably the most fundamental and widely used method for forming a C-P bond. wikipedia.orgjk-sci.com The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate. wikipedia.orgnih.gov For the synthesis of diethyl propylphosphonate, this would typically involve the reaction of triethyl phosphite with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

The mechanism proceeds via a two-step SN2 process. wikipedia.orgnih.gov The first step is the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. jk-sci.comnih.gov This is followed by the dealkylation of the intermediate by the displaced halide ion, which attacks one of the alkoxy carbons of the phosphonium (B103445) salt, resulting in the formation of the final phosphonate (B1237965) ester and an alkyl halide byproduct. wikipedia.org

Innovations in the Michaelis-Arbuzov Reaction:

While the traditional Michaelis-Arbuzov reaction often requires elevated temperatures (typically 120-160 °C), several innovations have emerged to facilitate the reaction under milder conditions and to broaden its scope. wikipedia.orgorganic-chemistry.org

Lewis Acid Catalysis: The use of Lewis acids can promote the reaction at room temperature, making it more suitable for sensitive substrates. organic-chemistry.org

Photo-Arbuzov Reaction: A more recent development involves the use of a photo-active catalyst, such as Rhodamine 6G, and irradiation with light to generate aryl radicals, enabling the synthesis of arylphosphonates. nih.gov

Alcohol-Based Michaelis-Arbuzov Reaction: This variation allows for the use of alcohols as the alkylating agent in the presence of a catalyst, offering a more environmentally friendly alternative to alkyl halides. rsc.org

| Reaction Component | Example for Diethyl Propylphosphonate Synthesis |

| Phosphorus Source | Triethyl phosphite |

| Alkylating Agent | 1-Bromopropane or 1-Iodopropane |

| Product | Diethyl propylphosphonate |

| Byproduct | Ethyl bromide or Ethyl iodide |

Michaelis-Becker Reaction and Variants

The Michaelis-Becker reaction provides an alternative route to phosphonates. It involves the reaction of a dialkyl hydrogen phosphonate with a base to form a phosphite anion, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.org This method can be advantageous in cases where the Michaelis-Arbuzov reaction is not suitable, for instance, in the synthesis of certain vinylbenzyl phosphonates where the Arbuzov conditions could lead to polymerization. tandfonline.com

A significant variant is the Phase-Transfer-Catalyzed (PTC) Michaelis-Becker reaction . This approach utilizes a phase-transfer catalyst, such as benzyl (B1604629) triethyl ammonium (B1175870) chloride, to facilitate the reaction between reactants in a two-phase system (e.g., water/dichloromethane), which can be particularly useful for preparing phosphonates with bulky alkyl groups. researchgate.net More recently, a copper-catalyzed enantioconvergent radical version of the Michaelis-Becker reaction has been developed, allowing for the synthesis of chiral phosphonates from racemic alkyl halides. sustech.edu.cn

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

| Phosphorus Reagent | Trivalent phosphite ester | Dialkyl hydrogen phosphonate |

| Key Intermediate | Phosphonium salt | Phosphite anion |

| Base Requirement | Not required | Required |

| Typical Conditions | Often requires heat | Can often be run at room temperature |

Radical-Radical Coupling Approaches

The formation of the C-P bond can also be achieved through radical-radical coupling reactions. These methods have gained traction with the advent of photoredox catalysis, which allows for the generation of carbon-centered radicals under mild conditions. rsc.org These radicals can then couple with phosphorus-centered radicals or other phosphorus species to form the desired phosphonate.

For instance, visible-light-mediated protocols can generate aryl radicals from aryl halides, which then couple with trivalent phosphites in a process that can be seen as a radical variant of the Arbuzov reaction. acs.org Other approaches involve the generation of alkyl radicals from various precursors, which then react with P(III) or P(V) compounds. rsc.orgwindows.net These radical-based methods offer access to phosphonates that may be difficult to synthesize via traditional ionic pathways.

Metal-Catalyzed Phosphonylation Methods

Transition metal catalysis has revolutionized organic synthesis, and the formation of C-P bonds is no exception. Various metal catalysts, most notably palladium and copper, are employed to facilitate the cross-coupling of phosphorus-containing nucleophiles with organic electrophiles. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: Palladium complexes, often in conjunction with specific ligands like Xantphos, can efficiently catalyze the coupling of H-phosphonates with aryl or vinyl halides. organic-chemistry.org Microwave irradiation has been shown to accelerate these reactions significantly.

Copper-Catalyzed Cross-Coupling: Copper catalysts, for example, using Cu₂O with 1,10-phenanthroline, are effective for the addition of H-phosphonates to boronic acids to form aryl phosphonates. organic-chemistry.org Copper catalysis is also employed in the coupling of phosphorus nucleophiles with diaryliodonium salts. organic-chemistry.org

These metal-catalyzed methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.

Electrochemically-Mediated Phosphonate Synthesis

Electrochemical synthesis represents a green and innovative approach to forming C-P bonds, often avoiding the need for harsh reagents and external oxidants. nih.govrsc.org In these methods, an electric current is used to drive the reaction. For example, the C-P coupling of phenylpyridine with dialkyl phosphonates can be achieved electrochemically in the presence of a palladium catalyst. nih.gov The electrochemical synthesis of phosphorylated indoles and other heterocyclic systems has also been reported, highlighting the potential of this technique for creating complex molecules. nih.govrsc.org

Synthesis of Alkylphosphonate Esters and Acids

The reactions described above typically yield dialkyl alkylphosphonates, such as diethyl propylphosphonate. These esters are often the desired final products. However, in many applications, the corresponding phosphonic acids or monoesters are required.

The conversion of a dialkyl phosphonate to a phosphonic acid is generally achieved through hydrolysis. This can be accomplished under acidic conditions, though this method can be harsh. researchgate.net A milder and more common method is the transsilylation-methanolysis procedure. This involves reacting the diester with a silyl (B83357) halide, such as iodotrimethylsilane, followed by treatment with a protic solvent like methanol (B129727) to yield the phosphonic acid. researchgate.netrsc.org

Microsynthesis Techniques for Ethylphosphonic Acid Derivatives

The miniaturization of chemical reactors, known as microsynthesis or flow chemistry, presents numerous advantages for the synthesis of organic compounds, including ethylphosphonic acid derivatives. nih.gov Microreactors are devices with a network of micron-sized channels (typically 10–300 µm in dimension) etched into a solid substrate, often made of glass, silicon, or polymers. core.ac.uk This technology facilitates a cleaner, safer, and highly scalable methodology for organic synthesis. rsc.org

The primary advantages of using microreactors include superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, mitigating the risks associated with highly exothermic reactions common in organophosphorus chemistry. nih.govnih.gov This enhanced control leads to higher selectivity, improved yields, and the potential for safer handling of hazardous reagents. nih.gov

While specific literature on the microsynthesis of propyl ethylphosphonate is not widespread, the principles are directly applicable. A hypothetical flow synthesis could involve pumping solutions of a phosphite and the corresponding alkyl halides through a heated microchannel. The precise control offered by the microreactor would allow for optimization of residence time and temperature to maximize the yield of the desired propyl ethylphosphonate and minimize the formation of byproducts. The integration of heterogeneous catalysts within the microreactor channels can further enhance reaction efficiency and simplify purification. rsc.org

Synthesis of Polyfunctional Organophosphonate Ligands

Polyfunctional organophosphonate ligands are of significant interest due to their increasing application in processes such as liquid-liquid extraction of metal ions. mdpi.comrsc.org The strategic design of these ligands is crucial for creating systems specific to certain ions, particularly for lanthanide and actinide separations in nuclear technology. mdpi.com Research has focused on developing new families of ligands that can be synthesized efficiently and in high purity.

One area of development involves the synthesis of trifunctional ligands. For instance, ligands of the type [(RO)₂P(O)][C(O)NEt₂]CH(CH₂)n[P(O)(OR)₂] (where n = 2–4) have been prepared through the metathesis reactions of the corresponding metallated anions. researchgate.net These syntheses are notable for their high yields, often ranging from 70% to 95%, and the excellent purity of the resulting products, which are fully characterized by spectroscopic methods. mdpi.com The coordination chemistry of these ligands has been studied with various metal nitrates, revealing complex structural arrangements. mdpi.comresearchgate.net

The development of these ligands relies on a deeper molecular-level understanding of coordination chemistry to move beyond trial-and-error discovery toward rational design. mdpi.com The use of water-soluble phosphine (B1218219) ligands also represents a reliable strategy for transferring metal catalysts into the aqueous phase, which is advantageous for cost, safety, and simplified separation processes. core.ac.uk

| Ligand Type | Synthetic Precursors | Typical Yield | Reference |

| Trifunctional Phosphonate-Carbamoyl | Na[(RO)₂P(O)CHC(O)NEt₂] and Br(CH₂)nC(O)(OR') | 70-95% | mdpi.com |

| Trifunctional Bis-phosphonate | [(RO)₂P(O)]₂CH⁻ and Br(CH₂)n[P(O)(OR)₂] | High | researchgate.net |

Preparation of Phosphonate-Functionalized Materials

The covalent attachment of phosphonate groups to various materials imparts unique properties, such as improved biocompatibility, flame retardancy, and metal ion affinity. nih.govrawdatalibrary.net Methodologies for creating these phosphonate-functionalized materials are diverse and tailored to the substrate, which can range from polymer nanoparticles to flat surfaces.

One effective technique is the free-radical copolymerization in a miniemulsion system. This method has been used to synthesize phosphonate-functionalized polymer nanoparticles from monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA) and vinylphosphonic acid (VPA). mdpi.com The size of the resulting nanoparticles can be controlled (ranging from 102 to 312 nm) by varying the type and amount of surfactant used in the process. mdpi.com Another approach involves the synthesis of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate, a promising reagent for modifying silica (B1680970) surfaces to create chelate adsorbents for d-metal ions. This compound is synthesized by the alkylation of 3-aminopropyltriethoxysilane (B1664141) (APTES) with diethyl vinylphosphonate. nih.govrsc.org

For biodegradable polymers, organocatalyzed ring-opening polymerization (ROP) of novel phosphonate-based cyclic monomers has been employed to create well-defined phosphonate-functionalized polycarbonates. nih.gov Post-modification reactions, including "click" chemistry, offer an alternative route to introduce phosphonate groups onto a pre-existing polymer backbone. nih.gov For instance, diethyl (3-azidopropyl)phosphonate can be synthesized and subsequently attached to a polymer chain. nih.gov

| Functionalization Method | Monomers/Reagents | Material Type | Key Finding | Reference |

| Miniemulsion Polymerization | Styrene/MMA and Vinylphosphonic Acid | Polymer Nanoparticles | Particle size controllable (102-312 nm) via surfactant choice. | mdpi.com |

| Surface Modification | APTES and Diethyl Vinylphosphonate | Silica Surfaces | Creates chelate adsorbents for metal ions. | nih.govrsc.org |

| Ring-Opening Polymerization | Phosphonate-based Cyclic Carbonate | Polycarbonates | Produces well-defined biodegradable polymers. | nih.gov |

| Wet Chemical Modification | Poly(phthalazinone ether ketone) | High-Performance Polymers | Introduces phosphonate groups for enhanced biocompatibility. | rawdatalibrary.net |

Optimized and Scalable Synthesis Routes for Propylphosphonic Anhydride (B1165640)

Propylphosphonic anhydride (T3P®) is a highly effective coupling and dehydrating agent used in a vast number of chemical transformations, including peptide synthesis, amide formation, and dehydrations. acs.orgdocumentsdelivered.com Its advantages include high reaction yields and the formation of water-soluble by-products, which simplifies work-up procedures. documentsdelivered.com

The key steps in this optimized synthesis are:

Reaction of diethyl phosphonate with propanal.

Oxidation of the resulting intermediate.

Hydrolysis of the diethyl propylphosphonate to propylphosphonic acid. One reported method for this step involves heating a solution of diethyl propylphosphonate in acetonitrile (B52724) with trimethylsilyl (B98337) chloride (TMSCl) and sodium bromide (NaBr) at 60°C, achieving a 71% yield for this step. documentsdelivered.com

Dehydration of propylphosphonic acid to form the cyclic propylphosphonic anhydride (T3P®). documentsdelivered.com

This versatile method represents a superior alternative to previously reported literature methods for producing this important "green" reagent, allowing it to be prepared neat or as a solution in various compatible solvents for immediate use. documentsdelivered.com

Directed Synthesis of Specific Propyl Ethylphosphonate Isomers

The synthesis of phosphonates with specific stereochemistry, either at a carbon atom in a side chain (C-chiral) or at the phosphorus atom itself (P-chiral), is a significant challenge in synthetic chemistry. mdpi.commdpi.com Such stereocontrol is crucial for applications in medicine and agrochemistry, where biological activity is often dependent on a single isomer.

Several catalytic asymmetric methods have been developed for preparing C-chiral phosphonates. These include the phospha-Michael reaction, phospha-Mannich reaction, and the phospho-aldol addition of dialkyl phosphites to compounds with C=X or activated C=C bonds. mdpi.com For example, the asymmetric addition of phosphorus nucleophiles to imines can produce α-aminophosphonates with good enantiomeric excess (up to 90.6% ee) when catalyzed by a chiral Brønsted acid. mdpi.com Another strategy involves the asymmetric hydrogenation of unsaturated phosphonate precursors to control the stereochemistry of the side chains. acs.org

The synthesis of P-chiral centers is traditionally more difficult. Recent advances include a palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromo arylphosphonates, which can produce P-chiral biaryl phosphonates in high yields (up to 92%) and good enantioselectivities (up to 88% ee). rsc.orgresearchgate.net Another innovative strategy is the catalytic enantioselective desymmetrization of prochiral phosphonate esters. This process uses a bifunctional iminophosphorane catalyst to control a nucleophilic substitution at the phosphorus center, generating an enantioenriched P(V) intermediate that can be further diversified. nih.gov Chiral auxiliaries, such as TADDOL-derived H-phosphonates, have also been used successfully in the diastereoselective hydrophosphonylation of aldehydes to create chiral α-hydroxyphosphonates. rsc.org These advanced methods provide powerful tools for the directed synthesis of specific isomers of complex phosphonates like propyl ethylphosphonate.

Mechanistic Investigations of Phosphonate Reactions

Hydrolytic Reaction Mechanisms

The hydrolysis of phosphonate (B1237965) esters, such as propyl ethylphosphonate, involves the cleavage of the P-O-C ester linkage and can be catalyzed by either acids or bases. The rate and mechanism of hydrolysis are significantly influenced by the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis of Phosphinates and Phosphonates

The acid-catalyzed hydrolysis of dialkyl phosphonates generally proceeds in a stepwise manner, with the cleavage of the two ester groups occurring consecutively. nih.govmdpi.com The reaction is typically initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This is followed by a nucleophilic attack by a water molecule. mdpi.com

Table 1: Representative Pseudo-First-Order Rate Constants for Acid-Catalyzed Hydrolysis of Dialkyl Arylphosphonates

| Compound | k_1 (s⁻¹) | k_2 (s⁻¹) |

| Diethyl phenylphosphonate | 0.62 x 10⁻⁴ | 0.86 x 10⁻⁵ |

| Di-n-propyl phenylphosphonate | 0.62 x 10⁻⁴ | - |

| Diisopropyl phenylphosphonate | 1.60 x 10⁻⁴ | 1.92 x 10⁻⁵ |

Data is illustrative for analogous compounds and not specific to propyl ethylphosphonate. nih.gov

Base-Catalyzed Hydrolysis Mechanistic Studies

Under basic conditions, the hydrolysis of phosphonates is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom of the P=O group. nih.gov This reaction is generally considered irreversible because the resulting phosphonic acid is deprotonated by the base to form a salt. nih.govacs.org Similar to acid-catalyzed hydrolysis, the base-catalyzed reaction occurs in two steps, leading to the formation of the corresponding phosphonic acid salt. nih.gov

The rate of alkaline hydrolysis is sensitive to steric effects. Increased steric hindrance around the phosphorus center tends to decrease the reaction rate. For example, in a series of diethyl alkylphosphonates, esters with n-alkyl substituents showed higher reactivity compared to those with more sterically hindered groups. mdpi.com The nature of the leaving group also plays a crucial role, with better leaving groups accelerating the hydrolysis rate. mdpi.com

Influence of pH on Organophosphonate Degradation Mechanisms

The pH of the aqueous environment is a critical factor governing the stability and degradation pathways of organophosphonates. nih.gov Generally, the hydrolysis of these compounds is slowest in the neutral pH range and increases under both acidic and alkaline conditions. usu.edu

In acidic solutions, the mechanism involves protonation of the phosphoryl oxygen, as detailed in section 3.1.1. As the pH increases towards alkaline conditions, the mechanism shifts to a direct nucleophilic attack by hydroxide ions, which is often a more rapid degradation pathway. nih.govnih.gov Studies on various organophosphate triesters have shown that while many are stable at neutral pH, their degradation becomes significant as the pH becomes more basic. nih.gov For every one-point increase in pH in the alkaline range, the rate of hydrolysis can increase by a factor of approximately ten. usu.edu This pH-dependent instability is a key factor in the environmental fate of these compounds. nih.gov

Oxidative Degradation Mechanisms

In addition to hydrolysis, organophosphonates can be degraded through oxidative processes. Highly reactive species such as hydroxyl radicals and ozone can initiate reactions that lead to the breakdown of the parent molecule.

Hydroxyl Radical-Initiated Oxidation Kinetics and Mechanisms

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that can effectively degrade a wide range of organic contaminants, including organophosphorus compounds. morressier.com The reaction of hydroxyl radicals with phosphonates that lack aromatic rings, such as propyl ethylphosphonate, is expected to proceed primarily through hydrogen abstraction from the alkyl chains. acs.orgresearchgate.net

Studies on compounds like dimethyl methylphosphonate (B1257008) (DMMP) and diethyl methylphosphonate (DEMP) have shown that •OH radicals react to form carbon-centered radicals via H-abstraction. acs.orgresearchgate.net These radical intermediates can then react with molecular oxygen to form phosphonic acid monoesters as major products. acs.orgresearchgate.net The rate constants for the reaction of hydroxyl radicals with organophosphonates are typically high, indicating that this can be a significant degradation pathway in environments where •OH radicals are generated, such as in advanced oxidation processes for water treatment. morressier.comnih.gov

Table 2: Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Selected Organophosphorus Compounds

| Compound | Rate Constant (M⁻¹ s⁻¹) |

| Dimethyl methylphosphonate (DMMP) | (2 ± 1) x 10⁸ |

| Diethyl methylphosphonate (DEMP) | (6 ± 1) x 10⁸ |

| Parathion | 9.7 ± 0.5 × 10⁹ |

| Chlorpyrifos | 4.9 ± 0.1 × 10⁹ |

Data is illustrative for analogous compounds and not specific to propyl ethylphosphonate. acs.orgnih.gov

Rearrangement Reaction Mechanisms

Rearrangement reactions of organophosphorus compounds are fundamental transformations that can lead to the formation of new carbon-phosphorus or oxygen-phosphorus bonds. These reactions are often intricate, proceeding through various intermediates and transition states.

The phosphonate-phosphate rearrangement is a notable isomerization reaction where an α-hydroxyphosphonate is converted into a phosphate (B84403) ester. This transformation is typically catalyzed by a base and is particularly effective when the α-carbon bears electron-withdrawing substituents. nih.govnih.govtandfonline.com

The generally accepted mechanism for the base-catalyzed phosphonate-phosphate rearrangement involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a nucleophilic attack of the oxygen on the phosphorus center, leading to a pentacoordinate intermediate or transition state. Subsequent cleavage of the carbon-phosphorus bond results in the formation of the more thermodynamically stable phosphate ester. nih.gov The driving force for this rearrangement is the formation of a strong P-O bond at the expense of a weaker P-C bond.

Two main pathways are proposed depending on the nature of the substituents on the α-carbon nih.gov:

Route A: If the substituent (R²) can stabilize a carbanion and the other substituent (R³) is not a good leaving group, the mechanism proceeds through the formation of a carbanion which is subsequently protonated.

Route B: If R³ is a good leaving group, the rearrangement can proceed via an elimination-addition mechanism, leading to a vinyl phosphate derivative.

Stereochemical studies on cyclic α-hydroxyphosphonates have demonstrated that the rearrangement proceeds with retention of configuration at the phosphorus atom. nih.govtandfonline.com This suggests a concerted or near-concerted process where the new P-O bond forms as the P-C bond breaks.

While specific studies on the phosphonate-phosphate rearrangement of α-hydroxy propyl ethylphosphonate derivatives are not extensively documented, the reactivity is expected to follow these established mechanistic principles. The presence of appropriate activating groups on the α-carbon would be crucial for the rearrangement to occur.

Table 1: Examples of Base-Catalyzed Phosphonate-Phosphate Rearrangements

| Starting α-Hydroxyphosphonate | Base | Product Phosphate | Reference |

| Diethyl (1-hydroxy-1-phenylmethyl)phosphonate | Triethylamine | Diethyl benzyl (B1604629) phosphate | nih.gov |

| Diethyl (1-hydroxy-1-(trichloromethyl)ethyl)phosphonate | Triethylamine | Diethyl 2,2-dichlorovinyl phosphate | nih.gov |

| Cyclic α-hydroxyphosphonates | Et₃N | Corresponding cyclic phosphates | nih.govtandfonline.com |

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Phosphonate Chemistry

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In the context of organophosphorus chemistry, SNAr reactions on fluorinated aryl phosphonates provide a valuable route to a diverse range of substituted aromatic phosphonates. The high electronegativity of the fluorine atom and the presence of the phosphonate group, which can act as an electron-withdrawing substituent, facilitate these reactions. masterorganicchemistry.com

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination sequence. acsgcipr.orgrsc.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org The aromaticity of the ring is temporarily disrupted in this intermediate. In the second, usually rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the substitution pattern of the aromatic ring. For fluorinated aryl phosphonates, the reaction is generally favored when strong nucleophiles are used and when the phosphonate group is positioned ortho or para to the fluorine atom, as this allows for effective stabilization of the negative charge in the Meisenheimer complex.

Research has shown that the SNAr reaction of diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate with various nucleophiles, such as thiols, amines, and phenols, proceeds with high regioselectivity, affording the para-substituted products. This highlights the directing effect of the substituents on the perfluorinated ring.

Table 2: Examples of SNAr Reactions in Fluorinated Phosphonate Chemistry

| Fluorinated Aryl Phosphonate Derivative | Nucleophile | Product | Reference |

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Thiophenol | Diethyl (2-(4-(phenylthio)tetrafluorophenyl)-1-(phenylamino)ethyl)phosphonate | |

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Morpholine | Diethyl (2-(4-morpholinotetrafluorophenyl)-1-(phenylamino)ethyl)phosphonate | |

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Phenol | Diethyl (2-(4-phenoxytetrafluorophenyl)-1-(phenylamino)ethyl)phosphonate |

Advanced Analytical Methodologies for Phosphonate Characterization

Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is a cornerstone in the analysis of phosphonates, offering exceptional sensitivity and structural information. When coupled with chromatographic separation, it becomes a formidable tool for identifying compounds within complex matrices. The choice of ionization technique is paramount, as it dictates the nature and extent of fragmentation, which is key to piecing together the molecular structure.

Gas chromatography is an ideal separation technique for volatile and thermally stable compounds like propyl ethylphosphonate. The coupling of GC with MS provides retention time data and mass spectra, which together form a highly specific chemical fingerprint.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. scioninstruments.comyoutube.com This process imparts significant energy, leading to extensive and reproducible fragmentation. scioninstruments.com The resulting mass spectrum is a pattern of fragment ions that is characteristic of the molecule's structure and can be compared against spectral libraries for identification. For alkyl ethylphosphonates, EI-MS typically shows cleavage of the P-O and C-O bonds, as well as rearrangements. The molecular ion peak (M⁺•) may be weak or entirely absent due to the high degree of fragmentation, which can complicate the determination of the molecular weight. scioninstruments.comnih.gov

Chemical Ionization (CI) is a soft ionization technique that generates less fragmentation and is often used to confirm the molecular weight of an analyte. scioninstruments.comnih.gov In CI, a reagent gas (like methane (B114726) or ammonia) is ionized first. These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a protonated molecule [M+H]⁺. scioninstruments.comnih.gov This quasi-molecular ion is much more stable than the radical cation (M⁺•) formed in EI and is usually the most abundant ion in the CI spectrum. scioninstruments.comacs.org This makes CI an invaluable complementary technique to EI for providing clear molecular ion information, which might otherwise be ambiguous. youtube.com For diesters of ethylphosphonic acid, CI mass spectra characteristically show the protonated molecule [M+H]⁺ with high intensity, as well as adducts with fragments of the reagent gas, such as [M+C₂H₅]⁺ and [M+C₃H₅]⁺ when using methane. acs.org

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |

|---|---|---|

| Ionization Energy | High (e.g., 70 eV) | Low (via reagent gas) |

| Fragmentation | Extensive, complex fragmentation patterns | Minimal fragmentation |

| Molecular Ion | Often weak or absent | Strong quasi-molecular ion (e.g., [M+H]⁺) |

| Primary Use | Structural elucidation via fragment patterns; library matching | Molecular weight determination |

For organophosphorus compounds that are less volatile or thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. mdpi.comnih.gov Propyl ethylphosphonate and its potential hydrolysis products, such as ethylphosphonic acid, can be analyzed effectively with this technique. LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a common interface that allows for the gentle transfer of polar, nonvolatile analytes from the liquid phase into the gas phase as ions. nih.govnih.gov

In a typical LC-MS/MS experiment, the precursor ion (often the [M+H]⁺ or [M-H]⁻ ion of the target analyte) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex matrices. mdpi.com For instance, the analysis of propyl isopropylphosphonate, a related compound, using atmospheric pressure chemical ionization (APCI), a similar soft ionization technique, showed a prominent deprotonated molecular ion [M-H]⁻, confirming its molecular weight. researchgate.net

Extractive Electrospray Ionization (EESI) is a novel ambient ionization technique that allows for the direct, online analysis of compounds in their native state with minimal sample preparation. copernicus.org It is a soft ionization method where a spray of charged solvent droplets extracts and ionizes analytes from a sample surface or a continuous flow of gas/aerosol. copernicus.orgcopernicus.org When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) detector, EESI-TOFMS can provide rapid and accurate mass measurements of the components in a mixture. nih.govnih.gov

While specific applications for propyl ethylphosphonate are not widely documented, the technique has proven effective for the online measurement of a wide range of organic compounds, including those in atmospheric aerosols. copernicus.orgnih.gov Its ability to generate intact molecular ions without fragmentation makes it a promising tool for the rapid screening and identification of phosphonates and their degradation products in various environmental samples. The high mass accuracy of the TOF analyzer allows for the determination of elemental formulas, providing a high degree of confidence in the identification of unknown compounds. nih.gov

Chromatographic Separation Techniques

Chromatographic retention is a fundamental property of a compound under a specific set of analytical conditions. It provides an additional, independent parameter for compound identification when used in conjunction with mass spectrometry.

The Retention Index (RI) system provides a standardized measure of a compound's retention in gas chromatography, making it more reproducible across different instruments and laboratories than retention time alone. nih.govchromatographyonline.com The most common system is the Kovats Retention Index, which relates the retention time of an analyte to those of n-alkane standards that elute before and after it. nist.govpherobase.com

For temperature-programmed analyses, the linear or van den Dool and Kratz retention index is calculated. chromatographyonline.comnist.gov Extensive studies have been conducted to determine the retention indices for a large number of ethylphosphonic acid derivatives on non-polar stationary phases like DB-5ms. acs.orgnih.gov These studies have shown that retention indices are influenced by factors such as the molecular weight, shape, and polarity of the alkyl substituents. By establishing relationships between structure and retention index within a homologous series, it is possible to predict the RI for related compounds, which aids in the tentative identification of unknowns. acs.org This systematic data is invaluable for the verification of chemical warfare agent-related compounds. nih.gov

| Factor | Influence on Retention Index |

|---|---|

| Molecular Weight | Increases with increasing molecular weight within a homologous series. |

| Boiling Point | Strongly correlated; higher boiling point generally means a higher RI. |

| Alkyl Chain Branching | Branched isomers typically have lower retention indices than their straight-chain counterparts. |

| Stationary Phase Polarity | Absolute retention times change, but the index provides a more stable value. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For organophosphorus compounds, ³¹P NMR is particularly powerful, in addition to standard ¹H and ¹³C NMR. bibliotekanauki.plmagritek.com

³¹P NMR provides direct information about the phosphorus atom's chemical environment. huji.ac.il The chemical shift (δ) of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For a pentavalent phosphonate (B1237965) ester like propyl ethylphosphonate, the ³¹P chemical shift is expected in a characteristic region of the spectrum. slideshare.net

¹H NMR spectroscopy would provide information on the number and types of protons and their neighboring atoms. For propyl ethylphosphonate, one would expect distinct signals for the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, as well as signals for the propyl group's three different methylene and methyl protons. The coupling of these protons to the phosphorus atom (²J(PH) and ³J(PH)) would result in characteristic splitting patterns, confirming the P-O-C-H and P-C-H connectivities. huji.ac.il

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. For polar organophosphonates like propyl ethylphosphonate and its related acidic degradation products, derivatization is essential to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.govnih.govresearchgate.net The primary goal is to replace active hydrogen atoms in hydroxyl groups with less polar, more stable functional groups. researchgate.net Common strategies include silylation and alkylation.

Silylation: This is a widely used technique where an active hydrogen is replaced by an alkylsilyl group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS).

Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govnih.gov

Reaction: For instance, the acidic degradation products of organophosphorus compounds, such as alkyl phosphonic acids, are derivatized to form their corresponding volatile silyl (B83357) esters. The reaction with MTBSTFA (often with 1% TBDMSCl as a catalyst) produces stable TBDMS derivatives. nih.gov This procedure has been successfully applied to analyze the degradation products of chemical warfare agents, allowing for their separation and detection by GC in under ten minutes with detection limits in the low picogram range. nih.gov

Application: While direct derivatization of propyl ethylphosphonate is less commonly documented, the derivatization of its potential hydrolysis product, ethylphosphonic acid, into O-alkyl-O-trimethylsilyl ethylphosphonates is a well-established procedure for GC-MS analysis. nih.gov

Alkylation: This method involves replacing an active hydrogen with an alkyl or aryl group. researchgate.nettandfonline.com For organophosphorus acids, esterification is a common form of alkylation.

Reagents: Pentafluorobenzyl bromide (PFBBr) is a prominent reagent used for this purpose, often in the presence of a base like diisopropylamine. researchgate.net Ethylchloroformate (ECF) has also been used as an efficient derivatizing reagent that reacts in aqueous media, significantly shortening sample preparation time. mdpi.com

Advantages: PFB derivatives are noted for being significantly more stable than their trimethylsilyl (TMS) counterparts. researchgate.net Cationic derivatization, another novel approach, has been shown to enhance sensitivity in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) analysis, achieving detection limits at the low parts-per-trillion (ppt) level. mdpi.com

Table 1: Comparison of Derivatization Strategies for Organophosphonate Analysis

| Derivatization Strategy | Common Reagents | Target Analytes (Examples) | Analytical Method | Key Advantages | Reference |

|---|---|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | Alkyl phosphonic acids (EMPA, IMPA, MPA) | GC-MS, GC-ICPMS | Forms volatile and thermally stable derivatives suitable for GC. | nih.gov, nih.gov |

| Alkylation (Pentafluorobenzylation) | Pentafluorobenzyl bromide (PFBBr) | Alkylphosphonic and O-alkyl alkylphosphonic acids | GC-MS (NCI mode) | Creates highly stable derivatives with excellent detection limits. | researchgate.net |

| Alkylation (Ethoxycarbonylation) | Ethylchloroformate (ECF) | Phenolic compounds (e.g., Resveratrol) | GC-MS | Fast reaction in aqueous media, reducing sample processing time. | mdpi.com |

| Alkylation (Cationic) | 4-(bromomethyl)-N,N,N-trimethyleth-1-yn-1-aminium (CAX-B) | Organophosphorus acids (DEP, DBP, DETP) | LC-ESI-MS/MS | Significantly enhances sensitivity (low ppt (B1677978) levels). | mdpi.com |

Immunoassay Development for Organophosphonate Detection

Immunoassays are highly sensitive and specific analytical methods that utilize the binding affinity between an antibody and an antigen. researchgate.net These techniques, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer advantages of simplicity, cost-effectiveness, and potential for rapid, on-site screening of organophosphonates. mdpi.commdpi.com

Principle of Detection: Immunoassays for organophosphonates can be developed based on two main principles:

Enzyme Inhibition: Many organophosphonates are potent inhibitors of enzymes like acetylcholinesterase (AChE). rsc.org Biosensors can be designed where the inhibition of immobilized AChE by an organophosphonate leads to a measurable signal change (e.g., colorimetric or electrochemical). rsc.orgrsc.orgnih.gov These assays are generally broad-spectrum for detecting various organophosphorus compounds. rsc.org

Specific Antibody Recognition: The development of monoclonal antibodies (mAbs) that specifically bind to a target organophosphonate or a characteristic feature (hapten) allows for highly selective assays. nih.govmdpi.com

Immunoassay Formats: The most common format is the competitive ELISA, where the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. nih.govnih.gov

Development Process: To create an immunoassay for a compound like propyl ethylphosphonate, a hapten resembling its structure would be synthesized and conjugated to a carrier protein to make it immunogenic. This conjugate is then used to immunize animals (like mice or rabbits) to produce antibodies. mdpi.com Hybridoma technology can be employed to generate monoclonal antibodies, which offer high specificity and a consistent supply. nih.govmdpi.com

Application & Sensitivity: Researchers have successfully developed monoclonal antibodies against specific phosphonylation sites on proteins, such as the adducts formed by nerve agents with human serum albumin. nih.gov This demonstrates the feasibility of creating highly specific reagents. Various immunoassays have been established for other organophosphorus compounds like glyphosate (B1671968) and chlorpyrifos, achieving low detection limits, often in the nanogram per milliliter (ng/mL) range. nih.govresearchgate.net Lateral flow immunoassays (LFIAs), or strip tests, have also been developed for rapid, on-site detection of organophosphonate herbicides, providing qualitative or semi-quantitative results within minutes. researchgate.net

Table 2: Examples of Immunoassay Development for Organophosphorus Compounds

| Target Analyte/Class | Assay Type | Principle | Achieved Sensitivity (IC50 / LOD) | Key Feature | Reference |

|---|---|---|---|---|---|

| Organophosphates (general) | Strip Biosensor | Acetylcholinesterase (AChE) Inhibition | LOD: 6.57 ng/mL (for paraoxon) | Visual detection via color change; stable for long-term use. | rsc.org |

| OPNA-HSA Adducts | ic-ELISA | Monoclonal antibody recognition of phosphonylated tyrosine | Detectable at 1.0 x 10⁻⁶ mol/L | Highly specific mAb for adducts, distinguishing between different agents. | nih.gov |

| Glyphosate | CI-ELISA | Polyclonal antibody recognition | IC50: 1.54 µg/mL (after concentration) | Required sample pre-concentration to improve detection limits. | nih.gov |

| Quizalofop-p-ethyl | AuNP-LFIA | Monoclonal antibody recognition | Visual LOD: 10 ng/mL | Rapid on-site detection (8 minutes) with high specificity. | researchgate.net |

| Ethyl Carbamate | ELISA | High-affinity antibody recognition | IC50: 11.83 µg/kg | High correlation with GC-MS results for complex matrices. | mdpi.com |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies of Phosphonate (B1237965) Structures and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. osti.gov For phosphonates like propyl ethylphosphonate, DFT allows for the precise calculation of molecular geometries, electronic properties, and vibrational frequencies.

Molecular orbital (MO) analysis is crucial for understanding the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Table 1: Calculated Molecular Properties of a Representative Dialkyl Alkylphosphonate (Diethyl Ethylphosphonate) *

| Property | Value |

| Molecular Weight | 166.16 g/mol |

| Dipole Moment | 2.84 D |

| Refractive Index | 1.417 |

| Molar Volume | 162.3 mL/mol |

| *Data for diethyl ethylphosphonate, an analogue of propyl ethylphosphonate. stenutz.eu |

The flexibility of the propyl and ethyl groups in propyl ethylphosphonate allows for multiple conformational isomers. Conformational analysis, often performed using DFT, helps identify the most stable conformers and the energy barriers between them. Studies on similar (2-substituted-alkyl)phosphonates have shown that the conformational preferences are influenced by a combination of steric and intramolecular interactions, such as hydrogen bonding when applicable. acs.orgacs.org The solvent polarity can also significantly affect the conformational equilibrium. acs.org For instance, in less polar solvents, conformers that allow for intramolecular interactions may be favored, while in more polar solvents, conformations that expose polar groups to the solvent may become more populated. acs.org

Intermolecular interactions, such as hydrogen bonding with solvent molecules or interactions with metal ions, can be modeled to understand the behavior of propyl ethylphosphonate in various environments. These interactions are critical for predicting its solubility, partitioning behavior, and potential to bind to biological targets.

Molecular Dynamics and Docking Simulations (e.g., Enzyme-Ligand Interactions)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. mdpi.com For propyl ethylphosphonate, MD simulations can be used to explore its dynamics in different environments, such as in aqueous solution or within a biological system like an enzyme active site. These simulations can reveal how the molecule interacts with its surroundings, including conformational changes and the formation and breaking of non-covalent bonds over time. nih.govacs.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Given that many organophosphates are known inhibitors of enzymes like acetylcholinesterase, docking studies can be employed to investigate the potential binding of propyl ethylphosphonate to the active site of such enzymes. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and can help in understanding its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies for Phosphonates

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.govtandfonline.com For organophosphates, QSAR studies have been extensively used to predict their toxicity, insecticidal activity, and environmental fate. researchgate.netbas.bg

The development of a QSAR model for phosphonates like propyl ethylphosphonate involves calculating a set of molecular descriptors that quantify various aspects of the molecular structure. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical model that correlates these descriptors with an observed activity. nih.govtandfonline.com

Table 2: Common Molecular Descriptors Used in QSAR Models for Organophosphates

| Descriptor Type | Examples | Relevance |

| Electronic | Hardness, Dipole Moment, PEOE_VSA (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area) | Relates to electrostatic interactions and reactivity. tandfonline.combas.bg |

| Topological | ALOGP2 (squared logarithm of the partition coefficient), GATS5m (Geary autocorrelation of lag 5 weighted by mass) | Describes molecular size, shape, and branching. nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Electronegativity | Provides insights into chemical reactivity and stability. bas.bg |

| Constitutional | NumHDonors (Number of Hydrogen Bond Donors) | Influences hydrophilicity and membrane permeability. tandfonline.com |

These models, once validated, can be used to predict the activity of new or untested phosphonates, aiding in the design of compounds with desired properties while minimizing undesirable effects like toxicity. tandfonline.com

Prediction of Reaction Mechanisms and Environmental Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, including those relevant to the environmental fate of propyl ethylphosphonate. Processes such as hydrolysis are critical in determining the persistence of organophosphates in the environment. geoscienceworld.orgresearchgate.net DFT calculations can be used to model the reaction pathways of hydrolysis under both acidic and basic conditions. mdpi.comnih.gov By calculating the energies of reactants, transition states, and products, the activation barriers and reaction enthalpies can be determined, providing a detailed understanding of the reaction kinetics and mechanism. umn.edu

Environmental Behavior and Biogeochemical Cycling of Phosphonates

Abiotic Transformation Pathways

Abiotic degradation processes, including hydrolysis, photolysis, and sorption, play a crucial role in determining the persistence and mobility of propyl ethylphosphonate in the environment. These pathways are influenced by a variety of environmental factors.

The hydrolysis of phosphonate (B1237965) esters is a significant degradation pathway in aqueous environments. The rate of this reaction is highly dependent on both pH and temperature. Generally, the hydrolysis of phosphonates can be catalyzed by both acids and bases. nih.gov

The hydrolysis of organophosphorus esters is known to be influenced by the electronic and steric nature of the substituent groups. For diethyl alkylphosphonates, an order of reactivity has been established based on the nature of the alkyl chains, with higher reactivity observed for esters with n-alkyl substituents and decreased rates with increasing steric hindrance.

Table 1: General Influence of pH and Temperature on Phosphonate Ester Hydrolysis

| Parameter | Effect on Hydrolysis Rate |

| pH | Generally, the rate of hydrolysis increases under both acidic and alkaline conditions compared to neutral pH. |

| Temperature | An increase in temperature typically leads to a significant increase in the rate of hydrolysis, following the principles of chemical kinetics. |

This table provides a general overview based on the hydrolysis of phosphonate esters. Specific rate constants for propyl ethylphosphonate are not available.

For organophosphorus esters, photodegradation in aqueous solutions can be enhanced by the presence of substances like hydrogen peroxide (H₂O₂) or titanium dioxide (TiO₂), which generate highly reactive hydroxyl radicals (•OH) upon irradiation. mdpi.com These radicals can then attack the organic moieties of the phosphonate molecule, leading to its degradation. Specific studies on the photolytic degradation of propyl ethylphosphonate, including its quantum yield and specific degradation byproducts, are limited in the existing scientific literature.

The mobility of propyl ethylphosphonate in the environment is significantly influenced by its sorption to soil and sediment particles. Sorption processes control the concentration of the compound in the aqueous phase and thus its availability for transport and degradation. The extent of sorption is dependent on the physicochemical properties of both the phosphonate and the soil/sediment matrix.

Key factors influencing the sorption of phosphonates include soil organic matter content, clay content, pH, and the presence of metal oxides. mdpi.com Generally, phosphorus compounds, including phosphonates, can exhibit low mobility in soil due to their tendency to bind to soil particles. nutrien-ekonomics.com The sorption of phosphonates can be competitive with that of inorganic phosphate (B84403) for binding sites on soil minerals. researchgate.net

Biotic Transformation Pathways

Microbial activity is a primary driver for the degradation of many organic compounds in the environment, and phosphonates are no exception. Bacteria have evolved specific enzymatic pathways to cleave the stable C-P bond, allowing them to utilize phosphonates as a source of phosphorus and sometimes carbon.

The biodegradation of phosphonates is primarily carried out by prokaryotic microorganisms. msu.ru Several bacterial strains have been identified that can utilize various phosphonates as a nutrient source. For instance, a moderately halophilic bacterial isolate, likely belonging to the genera Chromohalobacter or Pseudomonas, has been shown to utilize ethylphosphonate as a phosphorus source. nih.govoup.com

One of the key enzymatic pathways for the degradation of a wide range of phosphonates is the C-P lyase pathway. nih.gov This multi-enzyme complex is capable of cleaving the carbon-phosphorus bond in various alkyl- and arylphosphonates. researchgate.net The substrate specificity of C-P lyase can vary between different bacterial species. For example, in Pseudomonas stutzeri, the htx-specified enzymes have been found to catabolize methylphosphonate (B1257008) and ethylphosphonate. nih.gov

Table 2: Examples of Bacteria Capable of Degrading Ethylphosphonate

| Bacterial Strain/Group | Degradation Pathway/Enzyme System | Reference |

| Pseudomonas stutzeri | C-P lyase (htx-specified enzymes) | nih.gov |

| Chromohalobacter or Pseudomonas sp. (halophilic isolate) | Not specified | nih.govoup.com |

| Thermophilic cyanobacteria (Synechococcus OS-B′) | C-P lyase | nih.gov |

This table highlights examples of bacteria capable of degrading ethylphosphonate. Specific strains that degrade propyl ethylphosphonate have not been extensively documented.

Co-metabolism, the transformation of a compound by a microorganism that is unable to use it as a source of energy or essential elements, may also play a role in the environmental degradation of propyl ethylphosphonate.

In addition to the C-P lyase pathway, which directly cleaves the C-P bond, hydrolytic enzymes can also be involved in the degradation of phosphonate esters. These enzymes, such as phosphonatases and phosphodiesterases, typically act on the ester linkages of the phosphonate molecule. tamu.edu

Phosphonatases, for example, are a class of hydrolases that can cleave the C-P bond in specific phosphonates, such as phosphonoacetaldehyde. msu.ru While these enzymes exhibit high specificity for their substrates, their role in the degradation of a broader range of alkylphosphonates like propyl ethylphosphonate is less clear.

The enzymatic hydrolysis of the ester bonds in propyl ethylphosphonate would lead to the formation of ethylphosphonic acid and propanol. Ethylphosphonic acid could then potentially be further degraded by organisms possessing the C-P lyase pathway. The specific hydrolytic enzymes responsible for the cleavage of the ester bonds in propyl ethylphosphonate and their kinetics have not been extensively studied.

Fungal Degradation Pathways (e.g., hydroxylation, hydrolysis, dehalogenation)

There is currently no specific information available in scientific literature regarding the fungal degradation of propyl ethylphosphonate. Research on other phosphonates indicates that fungi can employ various enzymatic strategies to break down these compounds, often involving the cleavage of the carbon-phosphorus (C-P) bond. Common fungal degradation pathways for other phosphonates include:

Hydroxylation: The introduction of a hydroxyl (-OH) group.

Hydrolysis: The cleavage of chemical bonds by the addition of water.

Dehalogenation: The removal of halogen atoms (if present in the molecule).

Without experimental data on propyl ethylphosphonate, it is not possible to determine which, if any, of these pathways are relevant to its biodegradation by fungi.

Persistence and Environmental Longevity Assessments

Specific assessments of the environmental persistence and longevity of propyl ethylphosphonate have not been published. The persistence of any chemical in the environment is a complex interplay of its intrinsic properties and various environmental factors.

Factors Influencing Environmental Persistence

While specific data for propyl ethylphosphonate is absent, the environmental persistence of phosphonates, in general, is influenced by several factors. These factors, which would likely affect propyl ethylphosphonate, are detailed in the table below.

| Factor | Influence on Persistence |

| Chemical Structure | The stability of the C-P bond is a primary determinant of persistence. The nature of the alkyl groups (in this case, propyl and ethyl) also affects susceptibility to microbial degradation and chemical hydrolysis. |

| Microbial Activity | The presence and activity of microorganisms capable of metabolizing phosphonates are crucial for biodegradation. The rate and extent of degradation can vary significantly between different microbial communities. |

| pH | The pH of the soil and water can influence the rate of chemical hydrolysis. For many organophosphorus compounds, hydrolysis is faster under alkaline conditions. |

| Temperature | Higher temperatures generally increase the rates of both microbial degradation and chemical hydrolysis. |

| Sunlight (Photolysis) | Ultraviolet (UV) radiation from sunlight can break down some chemical compounds. The susceptibility of propyl ethylphosphonate to photolysis is unknown. |

| Sorption to Soil and Sediment | The tendency of a chemical to bind to soil and sediment particles can affect its availability for degradation and transport. The sorption characteristics of propyl ethylphosphonate are not documented. |

Long-term Detection in Environmental Compartments

There are no available studies that report the long-term detection of propyl ethylphosphonate in any environmental compartment, such as soil, water, or sediment. Such studies would be necessary to understand its ultimate environmental fate and potential for long-term contamination.

Ecological Distribution and Contamination Research

No research has been published on the ecological distribution or environmental contamination by propyl ethylphosphonate. Consequently, there is no data on its presence or concentration levels in different ecosystems or geographical locations.

Enzymatic Interactions and Biocatalysis with Phosphonates

Structural and Functional Characterization of Organophosphate-Degrading Enzymes

The biodegradation of organophosphorus compounds is primarily carried out by a class of enzymes known as organophosphate-degrading enzymes. These enzymes exhibit a remarkable ability to hydrolyze the stable phosphorus-ester bonds found in these molecules.

Organophosphorus Hydrolase (OPH/PTE) and its Homologs

Organophosphorus Hydrolase (OPH), also referred to as phosphotriesterase (PTE), is a key enzyme in the detoxification of a wide array of organophosphate neurotoxins, including pesticides and chemical warfare agents. mdpi.com First isolated from soil bacteria like Pseudomonas diminuta and Flavobacterium sp., OPH is a dimeric, metalloenzyme that requires divalent metal cations for its catalytic activity. nih.govresearchgate.net

Structurally, each subunit of OPH folds into a TIM barrel, a common protein fold consisting of eight parallel β-strands forming a central barrel surrounded by eight α-helices. nih.govwisc.edu The active site is located at the C-terminal end of this β-barrel and contains a binuclear metal center, typically occupied by two zinc ions in the native enzyme. nih.govnih.gov These metal ions are crucial for catalysis and are coordinated by histidine residues and a carboxylated lysine. nih.gov The active site itself is comprised of three pockets—small, large, and leaving group pockets—which accommodate the different substituent groups of the substrate, thereby influencing the enzyme's substrate specificity. nih.gov

Homologs of OPH, found in various microorganisms, exhibit a broad range of substrate specificities. While some are highly efficient in hydrolyzing specific organophosphates, others show promiscuous activity towards a variety of substrates, including phosphonate (B1237965) esters. nih.gov The structural and functional diversity within the OPH family highlights the evolutionary adaptation of these enzymes to different environmental pressures.

Carboxylesterases and other relevant enzymes

Carboxylesterases (CES) are a superfamily of serine hydrolases that play a significant role in the metabolism and detoxification of a vast number of xenobiotics, including organophosphate insecticides. nih.govwikipedia.org These enzymes are widely distributed in nature and are particularly abundant in mammalian liver and intestines. wikipedia.org

Unlike OPH, which directly hydrolyzes the phosphorus-ester bond, carboxylesterases are primarily involved in the hydrolysis of carboxylester linkages. nih.gov However, they can be irreversibly inhibited by organophosphates, which act as suicide substrates. nih.gov This interaction, while inhibitory to the enzyme's primary function, represents a detoxification pathway for the organophosphate, as the compound becomes covalently bound to the enzyme. Carboxylesterases exhibit broad substrate specificity and can interact with a wide range of ester-containing compounds. nih.gov While specific data on the direct hydrolysis of propyl ethylphosphonate by carboxylesterases is limited, their known interaction with other organophosphates suggests a potential role in its metabolism.

Kinetic Studies of Enzymatic Hydrolysis

Kinetic studies are essential for quantifying the efficiency and specificity of enzymatic reactions. For organophosphate-degrading enzymes, these studies provide insights into how effectively they can break down specific substrates.

Enzyme Substrate Specificity and Catalytic Efficiency

The substrate specificity of OPH is remarkably broad, with the ability to hydrolyze a wide range of phosphotriesters, phosphonates, and phosphinates. nih.gov The catalytic efficiency, often expressed as the kcat/Km ratio, indicates how efficiently an enzyme converts a substrate into a product. For OPH, this value can be exceptionally high for certain substrates, approaching the diffusion-controlled limit. nih.gov

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Paraoxon | 2250 | 75 | 3.0 x 10⁷ |

| Parathion | 350 | 45 | 7.8 x 10⁶ |

| Methyl Paraoxon | 1500 | 110 | 1.4 x 10⁷ |

| Methyl Parathion | 250 | 90 | 2.8 x 10⁶ |

| Diazinon | 25 | 130 | 1.9 x 10⁵ |

| Dichlorvos | 100 | 200 | 5.0 x 10⁵ |

This table is populated with representative data and does not include propyl ethylphosphonate due to a lack of available specific kinetic parameters in the search results.

Carboxylesterases also exhibit broad substrate specificity, hydrolyzing a variety of ester-containing compounds. nih.gov Their interaction with organophosphates is primarily as inhibitors, and the efficiency of this inhibition can be quantified. However, specific kinetic data for the interaction with propyl ethylphosphonate is not extensively documented.

Thermodynamics of Enzyme-Metal Ion Binding

The catalytic activity of OPH is critically dependent on the presence of divalent metal ions in its active site. The thermodynamics of metal ion binding to the enzyme provide a fundamental understanding of the forces driving this essential interaction. The binding of metal ions to proteins is a complex process influenced by factors such as the nature of the metal ion, the coordinating ligands from the protein, and the surrounding solvent.

The binding of zinc ions to the active site of OPH is a thermodynamically favorable process, characterized by a significant negative change in Gibbs free energy (ΔG). This binding is driven by a combination of enthalpic (ΔH) and entropic (ΔS) contributions. The enthalpic contribution arises from the formation of strong coordination bonds between the metal ion and the protein's amino acid residues, while the entropic contribution is largely influenced by the release of ordered water molecules from the metal ion's hydration shell and the protein's active site upon binding.

While detailed thermodynamic studies specifically on the binding of metal ions to OPH during the hydrolysis of propyl ethylphosphonate are not available, general principles from studies on other metalloenzymes suggest that the binding process is a finely tuned balance of these thermodynamic forces, ensuring both high affinity and the correct geometry for catalysis.

Molecular Mechanisms of Enzymatic Action

The hydrolysis of organophosphates by OPH proceeds through a well-characterized molecular mechanism involving the binuclear metal center. The two metal ions in the active site play distinct but cooperative roles in catalysis.

The proposed mechanism involves the activation of a water molecule by one of the metal ions (the α-metal) to form a nucleophilic hydroxide (B78521) ion. nih.gov This hydroxide ion then attacks the phosphorus center of the substrate, which is itself activated by coordination of its phosphoryl oxygen to the second metal ion (the β-metal). nih.gov This coordination polarizes the P-O bond, making the phosphorus atom more susceptible to nucleophilic attack.

The reaction proceeds through a pentavalent intermediate, which then breaks down to release the products. The leaving group is protonated by a nearby amino acid residue, facilitating its departure. Several key amino acid residues in the active site, such as His254 and Asp301, are thought to be involved in a proton relay system that shuttles protons away from the active site, ensuring efficient turnover. nih.gov The structure of the active site, with its specific arrangement of amino acids and metal ions, is finely tuned to stabilize the transition state of the reaction, thereby dramatically accelerating the rate of hydrolysis. researchgate.netnih.gov

For carboxylesterases, the mechanism of interaction with organophosphates involves the nucleophilic attack of a conserved serine residue in the active site on the phosphorus atom of the organophosphate. This results in the formation of a stable, covalent phosphonylated enzyme, rendering the enzyme inactive. nih.gov

Nucleophilic Attack Pathways

The enzymatic hydrolysis of phosphonate esters, such as propyl ethylphosphonate, typically proceeds via a nucleophilic substitution reaction at the electrophilic phosphorus center. This mechanism is central to the action of phosphotriesterases (PTEs), a class of enzymes capable of hydrolyzing a wide variety of organophosphorus compounds. tandfonline.comtamu.edu

The reaction mechanism generally involves the activation of a water molecule or an amino acid residue within the enzyme's active site to act as a potent nucleophile. For many hydrolases, this involves a catalytic dyad or triad (B1167595) (e.g., Ser-His-Asp). In the case of some phosphonate-hydrolyzing enzymes belonging to the alkaline phosphatase superfamily, a conserved serine or threonine residue acts as the nucleophile. tamu.edu This residue attacks the phosphorus atom of the phosphonate substrate, leading to the formation of a transient, high-energy pentavalent intermediate or transition state. This is often followed by the formation of a covalent phospho-enzyme adduct. tamu.edu Subsequently, a water molecule, typically activated by a general base catalyst (like a histidine residue), hydrolyzes this intermediate, releasing the product and regenerating the enzyme for another catalytic cycle.

A well-documented parallel is the interaction of the nerve agent Sarin (isopropyl methylphosphonofluoridate) with acetylcholinesterase. Sarin acts by forming a stable covalent bond with a specific serine residue in the enzyme's active site, with fluoride (B91410) as the leaving group. wikipedia.org Similarly, for an enzyme hydrolyzing propyl ethylphosphonate, the ethoxy group would likely serve as the leaving group, being displaced by the incoming nucleophile. The rate and efficiency of this nucleophilic attack are dictated by the precise positioning of the substrate within the active site and the electronic environment established by the surrounding amino acid residues.

Non-Covalent Interactions

The binding of a phosphonate substrate like propyl ethylphosphonate into an enzyme's active site is a critical prerequisite for catalysis and is governed by a network of non-covalent interactions. These interactions not only ensure substrate specificity but also help to stabilize the transition state of the reaction, thereby lowering the activation energy. Phosphonates are often excellent mimics of the tetrahedral transition states of phosphate (B84403) ester hydrolysis, allowing them to bind with high affinity to the active sites of relevant enzymes. nih.govacs.org

Key non-covalent interactions include:

Hydrogen Bonds: The phosphoryl oxygen atoms of the phosphonate group are potent hydrogen bond acceptors. They typically interact with hydrogen bond donors from the enzyme's backbone amides or amino acid side chains (e.g., arginine, lysine, histidine). These interactions help to correctly orient the substrate for nucleophilic attack and polarize the P=O bond, increasing the electrophilicity of the phosphorus atom.

Coordination with Metal Ions: Many phosphonate-hydrolyzing enzymes are metalloenzymes, containing one or two divalent metal ions (e.g., Zn²⁺, Co²⁺, Mg²⁺) in their active site. tamu.edumdpi.com These metal ions act as Lewis acids, coordinating with the phosphoryl oxygen atoms to further polarize the phosphorus center and stabilize the developing negative charge on the oxygen atoms in the transition state.

Hydrophobic Interactions: The alkyl groups of propyl ethylphosphonate (the propyl and ethyl chains) would engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine) lining the active site pocket. nih.gov These interactions are crucial for binding affinity and can dictate the substrate specificity of the enzyme.

Conformational Changes: The binding of a phosphonate ligand can induce significant conformational changes in the enzyme. acs.org For instance, studies on 5-enolpyruvylshikimate-3-phosphate synthase with phosphonate inhibitors revealed that ligand binding can alter the position of key active site residues and induce larger domain movements, effectively creating a tighter, more catalytically competent protein structure. acs.org This "induced fit" mechanism ensures that the catalytic machinery is optimally positioned only after the correct substrate has bound.

Enzyme Engineering and Optimization for Biocatalysis

While some naturally occurring enzymes exhibit activity towards phosphonates, their efficiency, stability, and substrate scope are often insufficient for practical biocatalytic applications. Consequently, significant research has focused on engineering and optimizing these enzymes to create robust biocatalysts for tasks such as the degradation of organophosphorus pollutants.

Directed Evolution and Mutagenesis for Enhanced Activity and Stability

Directed evolution is a powerful technique that mimics natural selection in the laboratory to evolve enzymes with desired properties. This process involves generating libraries of mutant enzymes through random mutagenesis, followed by high-throughput screening or selection to identify variants with improved function.